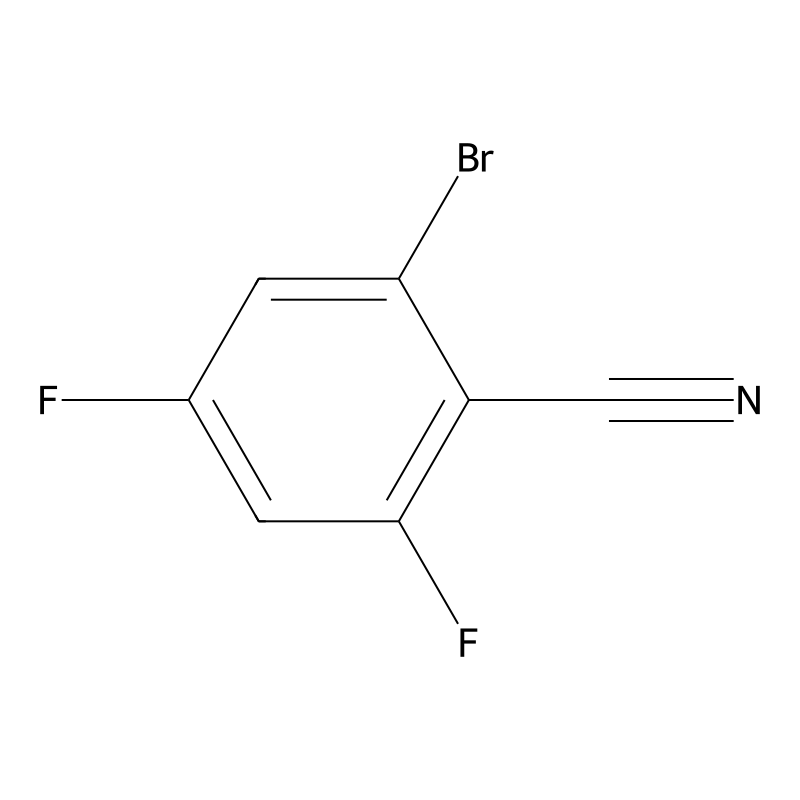

2-Bromo-4,6-difluorobenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Synthesis

Application Summary

In chemical synthesis, this compound serves as an intermediate for the production of various organic molecules, including pharmaceuticals and agrochemicals .

Experimental Methods

It undergoes reactions like nucleophilic substitution and cross-coupling to yield diverse structures. Reaction conditions such as temperature and choice of base are optimized for each synthesis.

Results

The syntheses yield compounds with high purity levels and yield percentages, showcasing the compound’s versatility as a building block.

Pharmaceutical Research

Application Summary

2-Bromo-4,6-difluorobenzonitrile: is pivotal in developing new drugs, particularly as a precursor for aromatic compounds with potential therapeutic effects .

Experimental Methods

It is used in medicinal chemistry to create novel drug candidates, often involving high-throughput screening and structure-activity relationship (SAR) studies.

Results

Some derivatives have shown promising biological activity in preliminary tests, indicating potential for further drug development.

Analytical Chemistry

Application Summary

In analytical chemistry, the compound is used as a standard or reagent in methods such as chromatography and spectroscopy to analyze complex mixtures .

Experimental Methods

It’s used in calibration curves and as a reference compound due to its distinct spectral properties, aiding in the identification and quantification of substances.

Results

The use of 2-Bromo-4,6-difluorobenzonitrile has led to more accurate and reliable analytical methods, with lower detection limits and higher specificity.

Environmental Science

Application Summary

This compound is studied for its environmental impact, particularly its behavior and breakdown in natural settings .

Experimental Methods

Research involves ecotoxicology studies and degradation experiments to understand its persistence and effects on ecosystems.

Results

Findings contribute to environmental risk assessments, ensuring the safe use and disposal of chemicals containing this compound.

Biochemistry Research

Application Summary

In biochemistry, 2-Bromo-4,6-difluorobenzonitrile is explored for its interactions with biological molecules, aiding in understanding cellular processes .

Experimental Methods

It’s used in bioconjugation techniques to label proteins or nucleic acids, allowing for the study of molecular dynamics within cells.

Results

Studies have provided insights into protein folding and enzyme mechanisms, enhancing our understanding of biochemical pathways.

Organic Electronics

Application Summary

This compound is utilized in the field of organic electronics for the synthesis of organic semiconductors, which are essential for creating flexible electronic devices .

Experimental Methods

The synthesis involves electrophilic aromatic substitution reactions under controlled conditions to ensure the formation of the desired semiconductor properties.

Results

The semiconductors produced exhibit high charge mobility and stability, making them suitable for use in OLEDs and flexible displays.

Agrochemical Research

Application Summary

In agrochemical research, 2-Bromo-4,6-difluorobenzonitrile is a precursor in the synthesis of novel pesticides and herbicides .

Experimental Methods

The compound undergoes various chemical transformations to produce active ingredients that target specific pests or weeds, with emphasis on selectivity and low toxicity to non-target species.

Results

The new formulations have shown effectiveness in field trials, offering potential solutions for sustainable agriculture practices.

Polymer Additives

Application Summary

It serves as a chemical intermediate in the production of polymer additives that enhance the performance of plastics and resins .

Experimental Methods

2-Bromo-4,6-difluorobenzonitrile: is reacted with other monomers to create copolymers that act as plasticizers or flame retardants.

Results

These additives contribute to the production of safer and more durable plastic materials, with improved flexibility and fire resistance.

Catalysis

Application Summary

The compound finds application in catalysis, particularly in the development of catalysts for organic synthesis reactions .

Experimental Methods

It is used to synthesize ligands that bind to metal centers, forming catalysts that facilitate various organic transformations.

Results

Catalysts containing 2-Bromo-4,6-difluorobenzonitrile derivatives have shown increased reaction rates and selectivity, enhancing the efficiency of synthetic processes.

Nanotechnology

Application Summary

In nanotechnology, this compound is explored for its potential in creating nanoscale materials with unique optical and electronic properties .

Experimental Methods

It’s involved in the synthesis of nanoparticles and quantum dots, where it contributes to the precise control over size and shape at the nanometer scale.

Results

The resulting nanomaterials display novel photonic and electronic behaviors, opening up new possibilities for technological applications.

Fluorescent Probes

Application Summary

2-Bromo-4,6-difluorobenzonitrile: is used in the design of fluorescent probes for bioimaging and diagnostic purposes .

2-Bromo-4,6-difluorobenzonitrile is a synthetic aromatic compound with the molecular formula and a molecular weight of 218.00 g/mol. This compound features a benzene ring substituted with two fluorine atoms at the 4 and 6 positions, a bromine atom at the 2 position, and a nitrile group (-C≡N) at the 1 position. It appears as an off-white crystalline solid with a characteristic odor and has a melting point ranging from 79 to 82 °C .

The synthesis of 2-Bromo-4,6-difluorobenzonitrile typically involves reactions that introduce bromine and fluorine substituents onto a benzene ring followed by nitrilation. Common methods include:

- Bromination: Utilizing bromine in the presence of a catalyst to introduce bromine at the desired position on the benzene ring.

- Fluorination: This can be achieved through electrophilic aromatic substitution or using fluoride sources such as potassium fluoride.

- Nitrilation: The introduction of the nitrile group can be performed via nucleophilic substitution reactions involving cyanide salts .

Several methods have been developed for synthesizing 2-Bromo-4,6-difluorobenzonitrile:

- From Benzamide Precursors: Starting from 4-bromo-2,6-difluorobenzamide, it can be converted into the nitrile using cyanuric chloride in dimethylformamide under controlled conditions .

- Direct Halogenation: Using halogenation agents in appropriate solvents to introduce bromine and fluorine atoms onto the aromatic ring .

- Multi-step Synthesis: Involves multiple reaction steps including bromination, fluorination, and subsequent conversion to the nitrile functional group .

2-Bromo-4,6-difluorobenzonitrile finds applications in various fields:

- Liquid Crystal Displays: It serves as an intermediate in the synthesis of liquid crystal materials due to its unique electronic properties.

- Pharmaceuticals: Potentially used as a building block in drug development owing to its biological activity.

- Agricultural Chemicals: May be investigated for use in agrochemicals due to its structural characteristics that could influence biological interactions .

Interaction studies involving 2-Bromo-4,6-difluorobenzonitrile focus on its reactivity with various biological targets. Similar compounds have shown interactions with cytochrome P450 enzymes, influencing drug metabolism. The specific interactions of this compound may include:

- Inhibition Studies: Potential inhibition of certain enzymes involved in metabolic pathways.

- Binding Affinity: Studies assessing how well it binds to target proteins or receptors could provide insights into its pharmacological profile .

Several compounds share structural similarities with 2-Bromo-4,6-difluorobenzonitrile. Here is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Key Features | Similarity Index |

|---|---|---|---|

| 3-Amino-4-bromo-2,6-difluorobenzonitrile | 946817-63-6 | Contains an amino group | 0.85 |

| 5-Amino-4-bromo-2-fluorobenzonitrile | 893615-28-6 | Substituted amino group | 0.92 |

| 4-Amino-3-bromo-5-fluorobenzonitrile | 874880-58-7 | Different substitution pattern | 0.84 |

| 6-Bromo-2-fluoro-3-methylaniline | 1232407-25-8 | Contains a methyl group | 0.85 |

| 4-Amino-3-bromo-2,5-difluorobenzonitrile | 112279-62-6 | Multiple amino and fluorine groups | 0.85 |

The uniqueness of 2-Bromo-4,6-difluorobenzonitrile lies in its specific arrangement of halogen substituents and the nitrile functional group, which may impart distinct chemical reactivity and biological properties compared to these similar compounds .

2-Bromo-4,6-difluorobenzonitrile exists as a solid at room temperature [1] [2]. The compound presents as a white to off-white crystalline solid [2] [3], which is characteristic of halogenated benzonitrile derivatives. This solid-state appearance is typical for aromatic compounds containing multiple halogen substituents, as the presence of bromine and fluorine atoms increases intermolecular interactions and contributes to the crystalline structure formation [4].

The crystalline nature of this compound is consistent with the general trend observed in halogenated benzonitriles, where the presence of electronegative substituents enhances the dipole-dipole interactions between molecules, leading to more ordered solid-state arrangements [5] [6].

Melting and Boiling Point Characterization

The melting point of 2-Bromo-4,6-difluorobenzonitrile has been determined to be 73-76°C [2] [3]. This relatively moderate melting point is characteristic of halogenated benzonitrile derivatives and reflects the balance between intermolecular forces and molecular stability [4] [7].

The melting point range is consistent with similar halogenated benzonitriles. For comparison, related compounds such as 4-bromo-2,6-difluorobenzonitrile exhibit melting points in the range of 78-82°C [8] [9], while 2,6-difluorobenzonitrile has a melting point of 25-28°C [10]. The presence of the bromine substituent at the 2-position contributes to the elevated melting point compared to the non-brominated analogue [4].

The boiling point of 2-Bromo-4,6-difluorobenzonitrile has not been reported in the available literature [2] [3]. This absence of boiling point data is common for compounds that may undergo decomposition before reaching their boiling point, particularly for halogenated aromatic compounds containing multiple electronegative substituents [4].

Solubility Profile in Various Solvents

Specific solubility data for 2-Bromo-4,6-difluorobenzonitrile in various solvents are not available in the current literature [2] [3]. However, based on the general properties of halogenated benzonitriles and aromatic nitriles, predictable solubility patterns can be inferred [7] [6].

Aromatic nitriles typically exhibit moderate solubility in polar organic solvents such as dimethyl sulfoxide, methanol, and acetone [7] [6]. The presence of the nitrile group provides a polar character that enhances solubility in polar solvents, while the aromatic ring and halogen substituents contribute to solubility in moderately polar to nonpolar organic solvents [7].

The compound is expected to have limited solubility in water due to its predominantly hydrophobic character imparted by the aromatic ring and halogen substituents [7] [11]. Halogenated organic compounds generally do not dissolve well in water, as the halogen atoms reduce the compound's ability to form hydrogen bonds with water molecules [11].

Based on the properties of similar halogenated benzonitriles, the compound is likely to show good solubility in organic solvents such as chloroform, dichloromethane, and other halogenated solvents [8] [6].

Stability Parameters

The chemical stability of 2-Bromo-4,6-difluorobenzonitrile is considered stable under normal handling and storage conditions [2]. The aromatic ring system provides inherent stability due to the delocalized π-electron system, which is characteristic of aromatic compounds [12] [13].

The compound exhibits stability at room temperature when stored under appropriate conditions [2] [3]. The presence of halogen substituents contributes to the compound's stability by withdrawing electron density from the aromatic ring, which reduces reactivity toward electrophilic attack [12] [13].

Storage conditions are critical for maintaining compound stability. The compound should be stored sealed in dry conditions at room temperature [2] [3]. This requirement is typical for halogenated organic compounds, which can be sensitive to moisture and elevated temperatures [14] [15].

Stability parameters indicate that the compound is stable in the presence of air under normal conditions but should be protected from moisture and extreme temperatures [2]. The compound shows thermal stability up to its melting point range, beyond which decomposition may occur [2].

Refractive Index and Optical Properties

Specific refractive index data for 2-Bromo-4,6-difluorobenzonitrile are not available in the current literature. However, based on the general properties of halogenated benzonitriles and aromatic compounds, the refractive index can be estimated using group contribution methods [16].

Aromatic compounds typically exhibit higher refractive indices compared to aliphatic compounds due to the presence of the conjugated π-electron system [16]. The presence of halogen substituents, particularly bromine and fluorine, can significantly influence the refractive index of organic compounds [16].

For halogenated aromatic compounds, the refractive index typically ranges from 1.5 to 1.7 [16]. The exact value depends on the number and type of halogen substituents, with bromine generally contributing to higher refractive indices compared to fluorine [16].

Optical properties of benzonitrile derivatives are influenced by their electronic structure and the presence of the nitrile group, which acts as an electron-withdrawing group [17] [18]. The compound is expected to exhibit UV absorption characteristics typical of substituted benzonitriles, with absorption maxima influenced by the halogen substituents [17].

The compound's optical stability is generally good under normal laboratory conditions, making it suitable for various analytical applications [17] [18]. However, prolonged exposure to UV light may cause degradation, as is common with halogenated aromatic compounds [17].